molecular formula C21H26FN3O B5324076 N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide

Cat. No. B5324076
M. Wt: 355.4 g/mol
InChI Key: SAPIOXYBHMYCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide, also known as FUBPAM, is a novel psychoactive substance that belongs to the class of piperazine derivatives. FUBPAM has gained attention in the scientific community due to its potential as a research tool for studying the central nervous system.

Mechanism of Action

N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide exerts its effects by binding to and modulating the activity of several neurotransmitter receptors, including the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. This compound has also been shown to inhibit the reuptake of serotonin and dopamine, which may contribute to its psychoactive effects. The exact mechanism of action of this compound is not fully understood and requires further investigation.
Biochemical and Physiological Effects
This compound has been reported to induce a range of biochemical and physiological effects, including changes in mood, cognition, and perception. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. This compound has also been reported to induce changes in heart rate, blood pressure, and body temperature, although the exact nature of these effects is not well understood.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has several advantages as a research tool, including its high affinity for specific neurotransmitter receptors and its ability to inhibit the reuptake of serotonin and dopamine. This compound may be useful in studying the role of these neurotransmitters in various physiological and pathological conditions. However, this compound also has several limitations, including its potential for abuse and its lack of long-term safety data. Researchers must exercise caution when working with this compound and ensure that appropriate safety measures are in place.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. This compound may also be useful in studying the mechanisms underlying drug addiction and dependence. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system. Overall, this compound has the potential to be a valuable research tool for studying the brain and its functions.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to form the acid chloride, which is then reacted with 4-fluorobenzylpiperazine to yield this compound. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment and techniques.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has shown promise as a research tool for studying the central nervous system. It has been reported to have a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. This compound has also been shown to inhibit the reuptake of serotonin and dopamine, which may contribute to its psychoactive effects. Due to its unique pharmacological profile, this compound may be useful in studying the role of these neurotransmitters in various physiological and pathological conditions.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-16-3-8-20(17(2)13-16)23-21(26)15-25-11-9-24(10-12-25)14-18-4-6-19(22)7-5-18/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPIOXYBHMYCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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